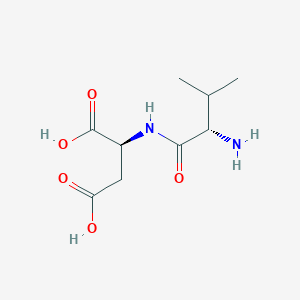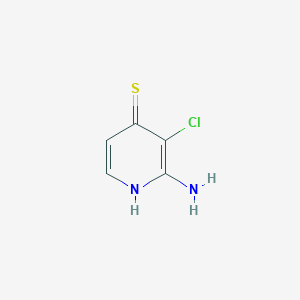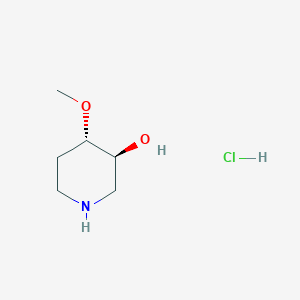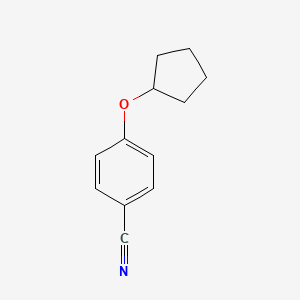
2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde
Vue d'ensemble
Description
“2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde” is likely a benzaldehyde derivative. Benzaldehyde derivatives are a class of organic compounds containing a formyl group (-CHO) attached to a benzene ring . The “benzyloxy” group suggests the presence of a benzyl ether functional group, which consists of a benzene ring attached to an oxygen atom .
Synthesis Analysis
While specific synthesis methods for “2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde” are not available, benzaldehyde derivatives are often synthesized through condensation reactions . For example, Schiff base ligands can be obtained from the condensation reaction of a compound like 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde” would likely be determined using spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), nuclear magnetic resonance (NMR), and electron spin resonance (ESR) . These techniques can provide information about the functional groups present in the molecule and their arrangements .Chemical Reactions Analysis
The chemical reactions involving “2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde” would likely depend on the reactivity of the functional groups present in the molecule. For instance, the aldehyde group (-CHO) is often involved in oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde” would likely be determined using techniques such as thermal gravimetric analysis (TGA), X-ray diffraction (XRD), and molar conductance measurements . These techniques can provide information about the compound’s stability, crystal structure, and electrical conductivity .Applications De Recherche Scientifique
Synthesis of Benzyl Ethers and Esters
2-Benzyloxy-1-methylpyridinium triflate, a compound similar to 2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde, is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This compound provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
Preparation of Fluorophenylboronic Acid
2-Benzyloxy-5-fluorophenylboronic Acid is another compound that has a similar structure to 2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde . This compound is used in various chemical reactions and also acts as a pharmaceutical intermediate .
Synthesis of Sequential Polypeptides
2-Benzyloxyphenol, another similar compound, is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides .
Reagent for Synthesis of Multidentate Chelating Ligands
2-Benzyloxyphenol is also used as a reagent for the synthesis of multidentate chelating ligands .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Similar compounds have been involved in various metabolic pathways, including those involving the conversion of organoboron compounds .
Pharmacokinetics
Similar compounds have been shown to undergo protodeboronation, a process that could influence their bioavailability .
Result of Action
Similar compounds have been shown to undergo reactions resulting in the formation of new compounds .
Action Environment
The action, efficacy, and stability of 2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is commonly used in the synthesis of similar compounds, is known to be influenced by reaction conditions .
Safety and Hazards
Orientations Futures
The future directions for research on “2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical agent, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .
Propriétés
IUPAC Name |
4-bromo-5-methyl-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11-7-13(9-17)15(8-14(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGJNDWHUNJOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OCC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231925 | |
| Record name | Benzaldehyde, 4-bromo-5-methyl-2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-bromo-5-methylbenzaldehyde | |
CAS RN |
2056110-59-7 | |
| Record name | Benzaldehyde, 4-bromo-5-methyl-2-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-bromo-5-methyl-2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





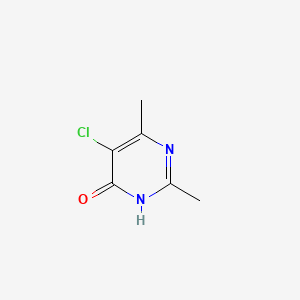
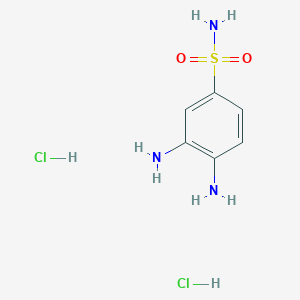
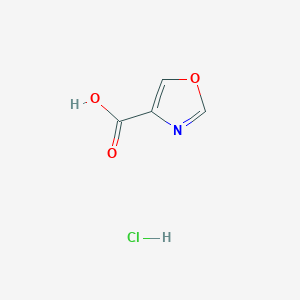


![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3114913.png)
